2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c15-10-6-4-9(5-7-10)8-19-14-16-12-3-1-2-11(12)13(18)17-14/h4-7H,1-3,8H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKHGMLLRQLUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)SCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one typically involves cyclization processes or domino reactions. The most common synthetic routes include [3+3], [4+2], and [5+1] cyclization processes . Industrial production methods often utilize direct interaction of various 2-halo derivatives with sulfur-containing reagents .
Chemical Reactions Analysis
2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Due to its diverse pharmacological properties, it is being studied for potential therapeutic applications in treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Research Findings
- Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., -F, -Cl) at the 4-position of the benzyl ring enhance MMP-13 inhibition by polarizing the thioether bond, strengthening interactions with zinc ions in the enzyme’s active site .
- Bulky substituents (e.g., -OCH₃ in Q2/24) may reduce potency due to steric clashes but improve selectivity for specific MMP isoforms .
- Thermodynamic Stability : The 4-Fluoro analog’s lower molecular weight (289.35 g/mol) compared to Q/4 (305.80 g/mol) suggests improved pharmacokinetic properties, though experimental validation is needed .
Biological Activity
2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is a heterocyclic compound categorized under thioxopyrimidines. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by data tables and research findings.
- IUPAC Name : 2-[(4-fluorophenyl)methylsulfanyl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- Molecular Formula : C14H13FN2OS
- Molecular Weight : 276.33 g/mol
- CAS Number : 451487-18-6
Antioxidant Activity
Research indicates that thioxopyrimidine derivatives exhibit significant antioxidant properties. The ability of this compound to scavenge free radicals contributes to its potential in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has been shown to inhibit the expression of inflammatory mediators such as:
- Prostaglandin E2
- Inducible nitric oxide synthase (iNOS)
- Tumor necrosis factor-alpha (TNF-α)
These inhibitory effects suggest its potential use in treating inflammatory diseases and conditions.
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. It has been tested against:
- Bacteria (e.g., Staphylococcus aureus)
- Fungi (e.g., Candida albicans)
The results indicate a promising role in developing new antimicrobial agents.
Anticancer Potential
Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Further investigation is required to elucidate the specific mechanisms involved.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Inhibition of Inflammatory Pathways : The compound inhibits key signaling pathways involved in inflammation.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Free Radical Scavenging : The presence of sulfur in its structure enhances its ability to neutralize reactive oxygen species (ROS).
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Thioxo-3,5-diphenylthieno(2,3-d)pyrimidin-4(3H)-one | Structure | Antimicrobial, Anticancer |
| Benzo-thieno[3,2-d]pyrimidin-4-one | Structure | Anti-inflammatory |
| Thieno[3,2-d]pyrimidine-7-carbonitriles | Structure | Antioxidant |
Case Studies and Research Findings
-
Study on Antioxidant Activity :
- A study published in Journal of Medicinal Chemistry found that derivatives of thioxopyrimidines exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid .
- Research on Anti-inflammatory Mechanism :
- Antimicrobial Efficacy :
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-((4-fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one?
- Methodological Answer : Synthesis can be optimized using triethylamine as a base in DMF at room temperature, with reaction monitoring via TLC. For example, analogous cyclopenta[d]pyrimidinone derivatives were synthesized by reacting thioxo intermediates with chloroacetic acid in DMF, yielding ~59% after ice-water quenching and filtration . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H NMR : Characteristic peaks include δ 1.93–2.71 ppm (cyclopentane CH2 protons) and δ 7.43 ppm (fluorobenzyl aromatic protons), with splitting patterns confirming substitution .
- LC-MS : Use [M+H]+ ion detection (e.g., m/z 227.1 for similar compounds) to verify molecular weight .
- 19F NMR : A singlet near δ -115 ppm confirms the para-fluorine substituent .
Q. How can researchers screen this compound for initial biological activity?
- Methodological Answer : Perform bacteriostatic activity assays against Gram-positive/negative bacteria using broth microdilution (MIC determination). For example, structurally related 3-aryloxy derivatives showed activity via thieno[2,3-d]pyrimidinone core interactions with bacterial enzymes .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound to target enzymes?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with crystal structures of enzymes like 15-lipoxygenase (15-LOX). Similar cyclopenta[d]pyrimidinones achieved docking scores of −35.653 kcal/mol, suggesting competitive inhibition at the active site . Validate predictions with MD simulations (NAMD/GROMACS) to assess binding stability.
Q. How can structure-activity relationships (SAR) be explored for the fluorobenzyl thioether moiety?
- Methodological Answer :
- Synthetic Modifications : Replace 4-fluorobenzyl with chlorobenzyl or methoxybenzyl groups to evaluate electronic effects. Evidence shows chloro analogs (e.g., C22H16Cl2N2OS2) exhibit altered bioactivity due to increased lipophilicity .
- Biological Testing : Compare IC50 values in enzyme inhibition assays to correlate substituent effects with potency.
Q. What precautions are critical when handling reactive intermediates during synthesis?
- Methodological Answer :
- Safety Protocols : Use explosion-proof equipment (P241) and avoid inhalation (P261) due to thiol intermediates’ volatility .
- Stability : Store intermediates at −20°C under nitrogen to prevent oxidation. For example, 2-mercapto derivatives degrade rapidly if exposed to moisture .
Contradictions and Resolutions
- Synthesis Solvents : uses DMF, while older methods (e.g., ethanol reflux) may yield lower purity . Resolution: DMF enhances solubility of hydrophobic intermediates, improving yield.
- Biological Targets : Some studies emphasize antibacterial activity , while others focus on enzyme inhibition . Resolution: Context-dependent activity suggests target-specific optimization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
